3-(Iodomethyl)pyridine hydroiodide
Overview
Description
3-(Iodomethyl)pyridine hydroiodide is a halogenated heterocyclic compound with the molecular formula C6H7I2N. It is commonly used as a building block in organic synthesis due to its unique chemical properties . This compound is a white crystalline solid and is known for its strong chloride properties .
Preparation Methods
3-(Iodomethyl)pyridine hydroiodide can be synthesized through an iodomethylation reaction. A common method involves reacting 3-pyridinemethanol with hydrogen iodide to produce 3-(iodomethyl)pyridine, which is then reacted with hydroiodic acid to yield this compound . This process typically requires controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Iodomethyl)pyridine hydroiodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The compound can undergo addition reactions with various reagents, forming different products depending on the reaction conditions.
Common reagents used in these reactions include hydrogen iodide, hydroiodic acid, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Iodomethyl)pyridine hydroiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)pyridine hydroiodide involves its ability to participate in nucleophilic substitution reactions. The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds and products. This reactivity is due to the electron-withdrawing nature of the iodine atom, which makes the carbon atom in the iodomethyl group more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3-(Iodomethyl)pyridine hydroiodide can be compared with other halogenated pyridine derivatives, such as:
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
These compounds share similar chemical properties but differ in the position and type of halogen atom attached to the pyridine ring. The unique reactivity of this compound is due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine .
Properties
IUPAC Name |
3-(iodomethyl)pyridine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQXGQCFFKMGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CI.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583808 | |
Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69966-59-2 | |
Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Iodomethyl)pyridine hydriodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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